Methylene Spacer Insertion Alters D4.2/D2L Selectivity Profile vs. Direct-Attachment Analog CHEMBL228972
The target compound incorporates a CH2 spacer between the piperidine ring and the carboxamide nitrogen—a feature absent in the direct-attachment comparator CHEMBL228972. Quantitative binding data for the methylene-spacer scaffold (3-methoxy analog CHEMBL61248) vs. the direct-attachment scaffold (CHEMBL228972) reveals that spacer insertion reduces D4.2 affinity 1.8-fold (Ki 20 nM vs. 11 nM) but increases D2L affinity ≥8-fold (Ki 126 nM vs. >1000 nM), compressing the D4.2/D2L selectivity window from >90-fold to 6.3-fold [1][2]. This demonstrates that the spacer does not merely attenuate potency—it qualitatively reshapes the receptor selectivity profile.
| Evidence Dimension | D4.2/D2L receptor binding selectivity ratio |
|---|---|
| Target Compound Data | Methylene-spacer scaffold (CHEMBL61248, 3-OMe analog): Ki D4.2 = 20 nM, Ki D2L = 126 nM; selectivity ratio = 6.3 [1]. Unsubstituted target compound data not available in published literature. |
| Comparator Or Baseline | Direct-attachment analog CHEMBL228972: Ki D4.2 = 11 nM, Ki D2L > 1000 nM; selectivity ratio > 90 [2]. |
| Quantified Difference | D4.2/D2L selectivity ratio reduced from >90-fold (direct attachment) to 6.3-fold (CH2 spacer, 3-OMe substituted); D4.2 affinity reduced 1.8-fold; D2L affinity increased ≥7.9-fold. |
| Conditions | Competition radioligand binding: [3H]nemonapride displacement from human cloned D4.2 receptor; [125I]iodosulpiride displacement from human cloned D2L receptor [1]; [3H]spiperone displacement from human cloned D2L receptor [2]. |
Why This Matters
For D4-selective tool compound procurement, the direct-attachment analog offers >90-fold selectivity, whereas the methylene-spacer scaffold provides balanced D4/D2 engagement—a different pharmacological profile that dictates distinct experimental applications.
- [1] BindingDB. BDBM50203469 (CHEMBL61248): N-((1-benzylpiperidin-4-yl)methyl)-3-methoxy-2-naphthamide. Affinity Data: Ki D4.2 = 20 nM, Ki D2L = 126 nM. Available at: http://www.bindingdb.org View Source
- [2] BindingDB. BDBM50203383 (CHEMBL228972): N-(1-benzylpiperidin-4-yl)-2-naphthamide. Affinity Data: Ki D4.2 = 11 nM, Ki D2L > 1000 nM. Available at: http://www.bindingdb.org View Source
